molecular formula C11H18O4 B138826 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1489-97-0

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B138826
Key on ui cas rn: 1489-97-0
M. Wt: 214.26 g/mol
InChI Key: UXXWGBLTOSRBAY-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A mixture of 4-ethoxycarbonyl-cyclohexanone (11.0 g, 64.6 mmol), 1,2-ethanediol (6.02 g, 96.9 mmol), and p-TsOH.H2O (620 mg, 3.2 mmol) in toluene (60 mL) was refluxed using a Dean-Stark to collect water overnight. The mixture was cooled to rt, then quenched with sat. aq. NaHCO3 (30 mL) and diluted with EtOAc (100 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous sodium sulfate. The solvents were evaporated under reduced pressure to give the title compound as a light-yellow oil. 13.8 g, 100% yield. The material was used in next step without further purification. 1H NMR (CDCl3): 1.25 (t, J=7.1 Hz, 3H), 1.52-1.60 (m, 2H), 1.76-1.83 (m, 4H), 1.92-1.97 (m, 2H), 2.34 (m, 1H), 3.95 (s, 4H), 4.13 (q, J=7.1 Hz, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:13](O)[CH2:14][OH:15].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9]2([O:15][CH2:14][CH2:13][O:12]2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)=O
Name
Quantity
6.02 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
620 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
to collect water overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with sat. aq. NaHCO3 (30 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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